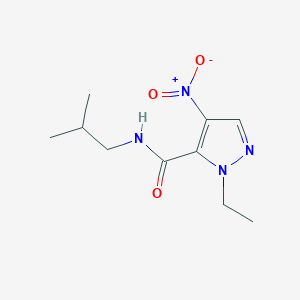

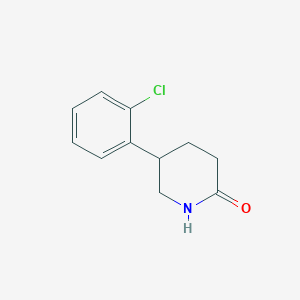

![molecular formula C15H13N3O3 B2488858 Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1993139-80-2](/img/structure/B2488858.png)

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate is a compound that likely belongs to the class of pyrazole derivatives, known for their wide range of biological activities and chemical properties. These compounds are of significant interest in the field of medicinal chemistry and organic synthesis due to their versatile applications.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multicomponent reactions that offer moderate to high yields. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates can be synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile (Gein, Zamaraeva, & Slepukhin, 2014). This example suggests a possible pathway for synthesizing related compounds through similar multicomponent reactions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods and single-crystal X-ray diffraction studies. For example, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by NMR, mass spectral analysis, and single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and π-π interactions that contribute to structural stability (Achutha et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their reactive nature and chemical diversity. The synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, for example, utilized trisodium citrate dihydrate as a catalyst, demonstrating the compound's ability to participate in eco-friendly synthesis processes (Kumar et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for instance, crystallizes in the monoclinic system, showcasing the diversity of crystalline structures within this class of compounds (Viveka et al., 2016).

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties, including regioselectivity and reactivity towards various reagents. The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates high regioselectivity and yields, highlighting the chemical versatility of these compounds (Machado et al., 2011).

Scientific Research Applications

Synthesis and Reactivity

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate, a compound with notable chemical complexity, has been the subject of various studies focusing on its synthesis and reactivity. A study by Abd and Gawaad (2008) explored the synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters, highlighting its potential in creating new compounds with enhanced enzymatic activity, particularly influencing cellobiase reactivity (Abd & Gawaad, 2008). Similarly, Farag, Kheder, and Mabkhot (2008) reported on the synthesis of new pyrimidine derivatives from a similar compound, showcasing its utility in creating bioactive molecules with potential antimicrobial applications (Farag, Kheder, & Mabkhot, 2008).

Structural and Spectral Analysis

Structural and spectral analyses are crucial in understanding the properties and potential applications of chemical compounds. Studies such as the one by Viveka et al. (2016) provided detailed insights into the structural configuration of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, offering valuable information on its molecular geometry, electronic structure, and intermolecular interactions, essential for designing and synthesizing novel materials or drugs (Viveka et al., 2016).

Fluorescent Properties

The exploration of fluorescent properties in chemical compounds opens doors to applications in imaging and sensing technologies. Zheng et al. (2011) focused on synthesizing fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moieties, derived from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. Their work not only detailed the structural aspects but also delved into the optical properties, providing a foundation for potential applications in fluorescence-based technologies (Zheng et al., 2011).

Anticancer Activity

The fight against cancer often involves the search for new compounds with potential therapeutic effects. Abdellatif et al. (2014) synthesized and tested new pyrazolo[3,4-d]pyrimidin-4-one derivatives, originating from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for their anticancer activity. Their findings revealed promising results, especially for certain compounds displaying potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Biocidal Properties

In the realm of public health, finding compounds with effective biocidal properties is crucial. Youssef et al. (2011) synthesized a compound from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrating its potential in fighting against various bacteria and fungi, indicating its promise as a biocidal agent (Youssef et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors glun2a and mglur5 modulators, inhibitors of mycobacterium tuberculosis h37rv, inhibitors of lung cancer tumors a549 and h322b, inhibitors of catalytic activity of hiv-1 integrase, tanks and polyadp-ribose polymerase parp-1 .

Mode of Action

It is known that similar compounds interact with their targets to inhibit or modulate their activity .

Biochemical Pathways

Similar compounds have been found to affect various pathways related to the targets they interact with .

Result of Action

Similar compounds have shown various effects such as inhibition of tumor growth and microbial activity .

properties

IUPAC Name |

ethyl 4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-2-21-15(20)11-8-13-14(19)16-12(9-18(13)17-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYIAQQRWABNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2488778.png)

methanone](/img/structure/B2488780.png)

![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)

![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)

![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)

![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)